chemical structure and properties of methyl 1-methoxy-2-indolecarboxylate
chemical structure and properties of methyl 1-methoxy-2-indolecarboxylate
The following technical guide details the chemical structure, synthesis, and properties of Methyl 1-methoxy-2-indolecarboxylate (CAS: 16551-95-4). This monograph is designed for researchers in medicinal chemistry and organic synthesis, focusing on the compound's utility as a specialized building block for N-functionalized indole derivatives.
Chemical Identity & Structural Analysis[1][2]
Methyl 1-methoxy-2-indolecarboxylate is a functionalized indole derivative characterized by an N-alkoxy motif. Unlike common N-methyl or N-H indoles, the 1-methoxy group imparts unique electronic properties to the heterocyclic core, influencing both basicity and regioselectivity during electrophilic substitution.
| Property | Data |
| IUPAC Name | Methyl 1-methoxy-1H-indole-2-carboxylate |
| CAS Registry Number | 16551-95-4 |
| Molecular Formula | C₁₁H₁₁NO₃ |
| Molecular Weight | 205.21 g/mol |
| Physical State | Pale yellow solid (typically) |
| Solubility | Soluble in THF, DCM, EtOAc; sparingly soluble in water |
| Key Functional Groups | Indole core, N-Methoxy (hydroxylamine ether), Methyl ester |
Structural Significance
The molecule features two electron-withdrawing elements flanking the electron-rich indole nucleus:
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C2-Ester: Withdraws electron density from the pyrrole ring, stabilizing the molecule against oxidation but reducing the nucleophilicity of C3.
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N-Methoxy Group: The oxygen atom exerts an inductive withdrawing effect (-I) on the nitrogen, while simultaneously offering mesomeric donation (+M). This unique balance makes the N-OMe bond susceptible to specific reductive cleavage conditions, allowing it to serve as a transient directing group or a metabolic blocker.
Synthesis Protocols
The synthesis of methyl 1-methoxy-2-indolecarboxylate typically proceeds via the methylation of its N-hydroxy precursor. This approach ensures high regioselectivity for the nitrogen atom over the carboxylate oxygen.
Primary Route: O-Alkylation of N-Hydroxyindole
Mechanism: Nucleophilic substitution (
Reagents:
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Substrate: Methyl 1-hydroxy-2-indolecarboxylate[1]
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Base: Sodium Hydride (60% dispersion in oil)
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Electrophile: Methyl Iodide (MeI)
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Solvent: Anhydrous Tetrahydrofuran (THF) or DMF
Step-by-Step Methodology
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Preparation: In a flame-dried flask under nitrogen atmosphere, suspend NaH (1.0 equiv) in anhydrous THF. Cool to 0°C.
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Deprotonation: Add methyl 1-hydroxy-2-indolecarboxylate (1.0 equiv) dropwise (dissolved in THF). Stir for 30 minutes until hydrogen evolution ceases and the solution becomes clear (formation of the sodium salt).
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Alkylation: Add Methyl Iodide (2.0 equiv) dropwise. Allow the mixture to warm to room temperature.
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Monitoring: Stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1). The starting material (more polar N-OH) will disappear, replaced by the less polar N-OMe product.
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Workup: Quench with saturated aqueous
. Extract with Ethyl Acetate (3x).[2] Wash combined organics with brine, dry over , and concentrate.[2] -
Purification: Recrystallize from methanol or purify via silica gel flash chromatography.
Visualization: Synthesis Workflow
The following diagram illustrates the critical decision points and flow of the synthesis.
Caption: Logical workflow for the O-methylation of 1-hydroxyindole precursors.
Reactivity Profile & Chemical Properties
The reactivity of methyl 1-methoxy-2-indolecarboxylate is defined by the interplay between the ester and the N-methoxy functionality.
Electrophilic Aromatic Substitution (EAS)
The C2 position is blocked by the ester. The N-methoxy group is weakly activating compared to an N-alkyl group but still directs incoming electrophiles to the C3 position .
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Formylation: Vilsmeier-Haack reaction yields the 3-formyl derivative.
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Halogenation: Reaction with NBS/NCS introduces halogens at C3.
Ester Transformations
The C2-methyl ester behaves as a standard aromatic ester but is influenced by the steric bulk of the N-methoxy group.
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Hydrolysis: Base-catalyzed hydrolysis (LiOH/MeOH) yields 1-methoxy-2-indolecarboxylic acid .
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Hydrazinolysis: Reaction with hydrazine hydrate yields the hydrazide, a precursor for oxadiazole heterocycles often used in antimicrobial research.
N-O Bond Cleavage
The N-methoxy bond is chemically labile under specific reductive conditions. This property allows the N-OMe group to function as a protecting group or a temporary directing group.
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Reduction to Indole: Treatment with Zinc/Acetic acid or catalytic hydrogenation (Pd/C) can cleave the N-O bond, yielding methyl indole-2-carboxylate (demethoxylation).
Visualization: Reactivity Pathways
Caption: Divergent reactivity pathways: Ester manipulation vs. N-O bond cleavage.
Applications in Drug Development[10]
Na+/H+ Exchanger Inhibitors
Methyl 1-methoxy-2-indolecarboxylate serves as a validated intermediate in the synthesis of indoloylguanidine derivatives . These compounds are potent inhibitors of the Sodium-Hydrogen Exchanger (NHE), a target for treating ischemia-reperfusion injury and cardiac hypertrophy. The N-methoxy variant alters the lipophilicity and metabolic stability profile compared to the N-H analogs.
AhR Modulation
Indole derivatives, particularly those with methoxy substitutions, are known ligands for the Aryl Hydrocarbon Receptor (AhR) . While C-methoxy indoles (e.g., 5-OMe, 6-OMe) are more common, N-methoxy indoles represent a distinct class of ligands that can act as selective AhR modulators (SAhRMs), influencing cytochrome P450 expression.
Phytoalexin Synthesis
The 1-methoxyindole scaffold is a core structure in naturally occurring phytoalexins (plant defense compounds). This ester provides a scalable entry point for synthesizing analogs of brassinin and cyclobrassinin , which possess antifungal and anticancer properties.
References
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Preparation of methyl 1-methoxy-2-indolecarboxylate via Alkylation. Source: Google Patents (Indoloylguanidine derivatives). Context: Detailed experimental protocol for NaH/MeI alkylation of the 1-hydroxy precursor.
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Reactivity of 1-Methoxyindoles (Lithiation and Substitution). Source: Heterocycles / ResearchGate.[3] Context: Discusses the directing effects of the N-methoxy group and lithiation strategies at the 2-position.
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Synthesis of Indole-2-Carboxylic Acid Derivatives. Source: Organic Syntheses.[4][5][6] Context: Foundational methods for reducing 1-hydroxy/1-methoxyindole-2-carboxylates to simple indoles.
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Methyl 1-methoxy-1H-indole-2-carboxylate (Compound Summary). Source: PubChem.[7] Context: CAS registry (16551-95-4), physical data, and related compound links.
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Methoxyindoles as AhR Agonists/Antagonists. Source: Molecular Pharmacology (PubMed). Context: Biological activity of methoxy-substituted indoles regarding the Aryl Hydrocarbon Receptor.[8]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. 7-methoxy-2-methyl-1H-indole synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Methyl-6-methoxy-2-indolecarboxylate | C11H11NO3 | CID 688173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
